molecular formula C21H17F3N2O2 B2826659 1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 946253-89-0

1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2826659
CAS No.: 946253-89-0
M. Wt: 386.374
InChI Key: NCIDUOQXUUJEFI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs common in pharmaceutical and agrochemical compounds . It includes a pyrrolidine ring, a common nitrogen heterocycle used in medicinal chemistry , and a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported, which could potentially be used in the synthesis of this compound . Additionally, the cyclization of the carboxamido linker to a novel bicyclic tetrahydropyrazolopyridinone scaffold has been reported .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a trifluoromethylpyridine moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The trifluoromethylpyridine moiety contributes unique physicochemical properties due to the presence of the fluorine atom .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve the protodeboronation of alkyl boronic esters . Additionally, the modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline has been reported .

Scientific Research Applications

Anti-HIV Potential

  • A study identified a compound with a potential anti-human immunodeficiency virus type 1 (HIV-1) activity. The investigated molecule showed promising interaction through hydrogen bonding, suggesting its utility in designing novel anti-HIV agents (Tamazyan et al., 2007).

Anticonvulsant Properties

  • Research on the crystal structures of anticonvulsant enaminones highlighted the importance of molecular conformation for biological activity. These structures provide insights into the design of new compounds with enhanced anticonvulsant properties (Kubicki et al., 2000).

Coordination Polymers

  • A study on the synthesis of coordination polymers with dipyridyl ligands incorporating amide spacers revealed insights into the structural diversity of copper(II) and silver(I) complexes. This research can inform the development of materials with specific optical or electronic properties (Yeh et al., 2008).

Soluble Epoxide Hydrolase Inhibition

  • Discovery of inhibitors for soluble epoxide hydrolase based on a triazinyl piperidine carboxamide framework showcased a novel approach to modulating this enzyme, with implications for treating various diseases. This demonstrates the compound's role in medicinal chemistry (Thalji et al., 2013).

NF-kappaB and AP-1 Inhibition

  • Structure-activity relationship studies of specific pyrimidine carboxamides as inhibitors of NF-kappaB and AP-1 transcription factors highlighted the critical nature of the carboxamide group for activity. Such compounds could be pivotal in developing treatments for inflammatory diseases (Palanki et al., 2000).

Aromatic Polyamides Synthesis

  • Research into soluble, curable, and thermally stable aromatic polyamides containing thiourea and pyridylformylimino groups has implications for materials science, particularly in developing new polymers with specific mechanical and thermal properties (Ravikumar & Saravanan, 2012).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in the pharmaceutical and agrochemical industries . The development of new synthetic strategies and the investigation of its biological activity could also be areas of future research .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c1-14-4-6-15(7-5-14)13-26-12-2-3-18(20(26)28)19(27)25-17-10-8-16(9-11-17)21(22,23)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIDUOQXUUJEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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